4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline
Description
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyl group, a butyl group, and a dimethylaniline moiety connected through a prop-1-enyl chain
Properties
IUPAC Name |
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-4-5-17-24(19-21-10-7-6-8-11-21)18-9-12-20-13-15-22(16-14-20)23(2)3/h6-16H,4-5,17-19H2,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSMYUZMUIOJQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylaniline with benzyl chloride and butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of N,N-dimethylaniline is coupled with a suitable benzyl halide and butylamine under palladium catalysis . This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated, nitrated, or alkylated aniline derivatives
Scientific Research Applications
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue lacking the benzyl and butyl groups.
Benzylamine: Contains the benzyl group but lacks the dimethylaniline moiety.
Butylamine: Contains the butyl group but lacks the benzyl and dimethylaniline moieties.
Uniqueness
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
